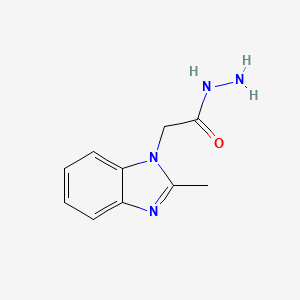
6-Phenylhexyldimethylchlorosilane
概要
説明
6-Phenylhexyldimethylchlorosilane is an organosilicon compound with the molecular formula C14H23ClSi. It is a colorless to light yellow liquid with a melting point of approximately -46°C and a boiling point of about 257°C . This compound is soluble in organic solvents such as ethers and ketones but is insoluble in water . It is primarily used as an intermediate in the synthesis of other organosilicon materials, surfactants, and silane coupling agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylhexyldimethylchlorosilane involves the following steps :
Preparation of Phenyl Hexyl Alcohol: Phenyl hexanol is mixed with sulfuric acid and sodium hydroxide to obtain phenyl hexyl alcohol.
Reaction with Methylchlorosilane: Methylchlorosilane, such as chloromethyltrimethylsilane, is added to the reaction mixture.
Purification: The product is then distilled, purified, and filtered to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure high purity and yield .
化学反応の分析
Types of Reactions
6-Phenylhexyldimethylchlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups.
Hydrolysis: The compound reacts slowly with moisture or water, leading to the formation of silanols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Hydrolysis: This reaction typically occurs in the presence of water or moisture.
Major Products Formed
Substitution Reactions: The major products are organosilicon compounds with different functional groups.
Hydrolysis: The major product is silanol.
科学的研究の応用
6-Phenylhexyldimethylchlorosilane has a variety of applications in scientific research and industry :
Chemistry: Used as an intermediate in the synthesis of other organosilicon compounds.
Biology: Utilized in the modification of surfaces for biological assays.
Medicine: Employed in the preparation of drug delivery systems.
Industry: Used as a surfactant to improve wetting properties and interfacial activity, and in the preparation of coatings, inks, and adhesives.
作用機序
The mechanism of action of 6-Phenylhexyldimethylchlorosilane involves its reactivity with various nucleophiles and its ability to form stable organosilicon compounds. The molecular targets and pathways involved include the formation of siloxane bonds and the modification of surfaces to enhance their properties .
類似化合物との比較
Similar Compounds
- 4-Phenylbutyldimethylchlorosilane
- 12-Phenyldodecyldimethylchlorosilane
Comparison
6-Phenylhexyldimethylchlorosilane is unique due to its hexyl chain, which provides specific physical and chemical properties such as high reactivity and the ability to act as a surface modifier . In comparison, 4-Phenylbutyldimethylchlorosilane and 12-Phenyldodecyldimethylchlorosilane have different chain lengths, which affect their reactivity and applications .
特性
IUPAC Name |
chloro-dimethyl-(6-phenylhexyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClSi/c1-16(2,15)13-9-4-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12H,3-4,6,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKNKAIDGMTIMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCCCC1=CC=CC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700669 | |
| Record name | Chloro(dimethyl)(6-phenylhexyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97451-53-1 | |
| Record name | Chloro(dimethyl)(6-phenylhexyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


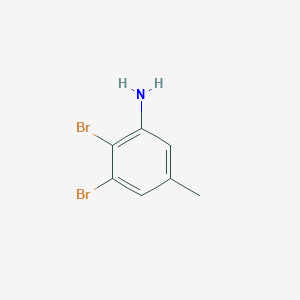
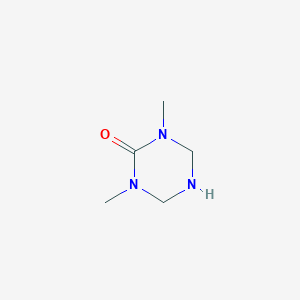

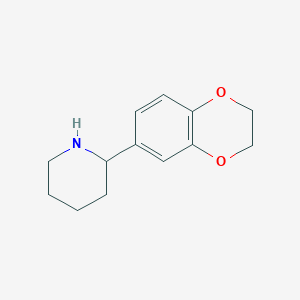
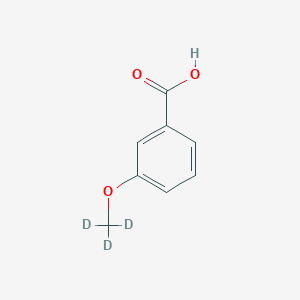

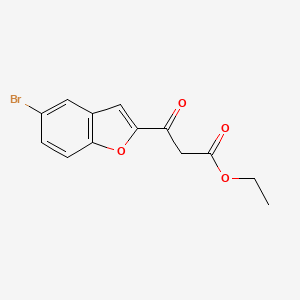
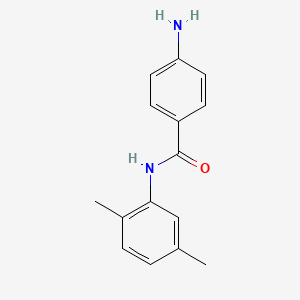
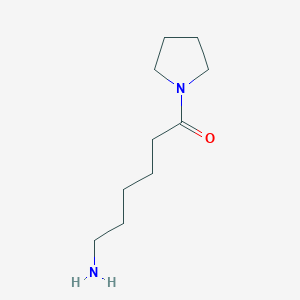
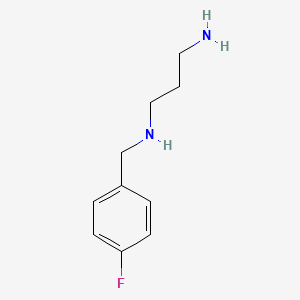
![5-Benzyl-1-oxa-5-azaspiro[2.5]octane](/img/structure/B3176079.png)
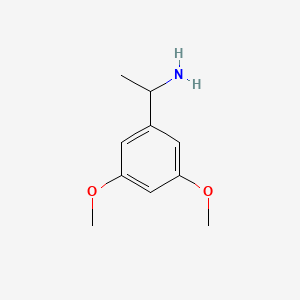
![2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3176089.png)
